(3R,6R)-3-ethyl-6-methylpiperidin-2-one
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Overview
Description
(3R,6R)-3-ethyl-6-methylpiperidin-2-one is a chiral piperidinone derivative. Piperidinones are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. The specific stereochemistry of this compound makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3-ethyl-6-methylpiperidin-2-one typically involves stereoselective synthesis strategies. One common method includes the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry is achieved. For example, the synthesis might start with a chiral precursor, followed by a series of reactions such as alkylation, reduction, and cyclization to form the piperidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The intermediates in the synthesis process are typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-3-ethyl-6-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce piperidine derivatives .
Scientific Research Applications
(3R,6R)-3-ethyl-6-methylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (3R,6R)-3-ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,6R)-3,6-Diphenyl-2,5-piperazinedione: Another piperidinone derivative with different substituents on the ring.
(3R,6R)-3-ethyl-6-methylpiperidin-2-one: Similar in structure but with different stereochemistry or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(3R,6R)-3-ethyl-6-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTOBTRQQPIIFE-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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